N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and a 2-methoxyacetamide moiety at position 2. This compound has garnered attention for its potent anticancer activity, particularly against breast (MCF-7) and lung (A549) cancer cell lines, with IC50 values of 0.084 ± 0.020 mmol L<sup>–1</sup> and 0.034 ± 0.008 mmol L<sup>–1</sup>, respectively . It also exhibits aromatase inhibitory activity (IC50 = 0.062 ± 0.004 mmol L<sup>–1</sup>), suggesting dual mechanisms of action in cancer therapy .
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C7H11N3O2S/c1-3-6-9-10-7(13-6)8-5(11)4-12-2/h3-4H2,1-2H3,(H,8,10,11) |
InChI Key |
ZNYRCLDRIRZJIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring’s sulfur and nitrogen atoms enable nucleophilic attacks. Key reactions include:
-
Hydrolysis : Under acidic conditions (HCl/H₂O, reflux), the acetamide group undergoes hydrolysis to form 2-methoxyacetic acid and 5-ethyl-1,3,4-thiadiazol-2-amine .
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 80°C to yield N-alkylated derivatives via S-alkylation .
Oxidation Reactions
The thiadiazole sulfur atom oxidizes under controlled conditions:
-
Sulfoxide formation : Treating with H₂O₂ (30%) in acetic acid at 60°C produces sulfoxide derivatives .
-
Complete oxidation : Using KMnO₄ in acidic media generates sulfone derivatives but risks ring degradation.
Cyclization and Heterocycle Formation
The compound participates in cycloaddition reactions to form fused heterocycles:
-
With aldehydes : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imidazo[2,1-b] thiadiazoles .
-
With isocyanates : Forms thiadiazolo[3,2-a]pyrimidines in DCM at 0–5°C .
| Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde | EtOH, reflux, 6h | Imidazo[2,1-b] thiadiazole derivative | 63 |
| Phenyl isocyanate | DCM, 0–5°C, 3h | Thiadiazolo[3,2-a]pyrimidine | 58 |
Acid/Base-Mediated Rearrangements
The acetamide group undergoes acid-catalyzed rearrangements:
-
Beckmann rearrangement : With PCl₅ in dry ether, forms a nitrile intermediate, which further reacts to yield substituted oxazoles .
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| Beckmann rearrangement | PCl₅, dry ether, 24h | 5-Ethyl-2-(methoxymethyl)oxazole | 41 |
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces C–S bond cleavage, producing methoxyacetamide and ethylthiadiazole fragments.
Industrial-Scale Reaction Optimization
For large-scale synthesis, continuous flow reactors improve efficiency:
-
Amidation : Using 2-methoxyacetyl chloride and 5-ethyl-1,3,4-thiadiazol-2-amine in a microreactor (residence time: 2 min) achieves 92% conversion.
Key Stability Considerations:
-
pH sensitivity : Decomposes in strong bases (pH > 10) via thiadiazole ring opening.
-
Thermal stability : Stable up to 200°C; decomposes exothermically above 220°C (DSC data).
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Testing : Compounds derived from thiadiazoles were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .
- Antifungal Activity : The compound has also been evaluated for its antifungal properties against pathogens like Candida albicans and Aspergillus niger, where it demonstrated effectiveness comparable to standard antifungal agents .
Anticancer Potential
Thiadiazole derivatives are being explored for their anticancer properties. Studies suggest that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For example:
- Mechanism of Action : It is hypothesized that this compound may interact with enzymes or receptors associated with oncogenic signaling pathways, thereby reducing cell proliferation and inducing apoptosis in cancer cells.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of Thiadiazole Ring : The initial step generally involves the reaction of suitable precursors to form the thiadiazole moiety.
- Acetamide Formation : Subsequent reactions introduce the methoxyacetamide group through acylation processes.
These synthetic routes are crucial for optimizing yield and purity, which are essential for further biological evaluations .
Case Study 1: Antimicrobial Efficacy
In a study evaluating a series of thiadiazole derivatives, this compound was included in a panel of compounds tested against both Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited moderate antibacterial activity, particularly against Bacillus subtilis and Pseudomonas aeruginosa, suggesting its potential use as an antimicrobial agent in clinical settings .
Case Study 2: Anticancer Activity
A recent investigation focused on the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. This compound was found to significantly inhibit the growth of breast cancer cells in vitro. Further mechanistic studies revealed that this compound induced apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, leading to inhibition or activation of various biological processes. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Family
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogues:
Key Findings and Trends
The 2-methoxyacetamide group contributes to hydrogen bonding with biological targets, as evidenced by its superior activity over non-methoxy analogues like 2-(3-fluorophenyl)acetamide . Bis-thiadiazole derivatives (e.g., compound with p-tolylamino-thiadiazole-thio linkage) show comparable cytotoxicity to the target compound but with higher molecular weight, which may reduce bioavailability .
Synthetic Pathways: The target compound is synthesized via coupling reactions using intermediates like 5-amino-1,3,4-thiadiazole-2-thiol and methoxyacetic acid derivatives, similar to methods in . In contrast, compounds with bulkier substituents (e.g., 4-ethoxy-3,5-dimethoxyphenyl) require multistep reactions involving dioxane reflux and ZnCl2 catalysis .
Selectivity and Toxicity: The target compound demonstrates selectivity for cancer cells over non-cancer NIH3T3 fibroblasts, a critical advantage over non-selective agents like cisplatin .
Diverse Applications: While the target compound is optimized for oncology, analogues with phenoxy or dimethoxyphenyl groups (e.g., ) are explored as plant growth regulators, highlighting the scaffold’s versatility .
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C8H13N3O3S
- Molecular Weight : Approximately 213.27 g/mol
The presence of the thiadiazole ring contributes to its biological activity, while the methoxy group enhances its solubility and potential interactions with various biological targets.
Pharmacological Activities
- Antimicrobial Activity :
-
Anticancer Properties :
- Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of thiadiazoles have shown promising results in inhibiting the growth of lung (A549), skin (SK-MEL-2), and colon cancer (HCT15) cells . The IC50 values for these compounds often indicate strong dose-dependent inhibition.
- Antiviral Activity :
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiadiazole derivatives often act as inhibitors of key enzymes involved in disease processes. For example, they may inhibit viral proteases or enzymes involved in cancer cell proliferation .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) and thus reducing tumor growth .
Table 1: Summary of Biological Activities
Notable Research Findings
- Cytotoxicity Studies :
- Antiviral Potential :
Q & A
Q. What synthetic protocols are recommended for synthesizing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide, and how are intermediates validated?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. Key steps include:
- Condensation reactions (e.g., coupling ethyl groups to the thiadiazole ring via nucleophilic substitution) .
- Acetylation using methoxyacetic acid derivatives under reflux conditions with catalysts like DMF or toluene/water mixtures .
- Validation of intermediates via TLC for purity, melting point determination, and spectroscopic characterization (IR, , ) .
- Final compounds are often purified via recrystallization (ethanol/water) or column chromatography .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm, N-H stretches) .
- NMR spectroscopy : confirms proton environments (e.g., ethyl group triplet at δ ~1.2–1.4 ppm, methoxy singlet at δ ~3.3 ppm). verifies carbonyl carbons (~170 ppm) and thiadiazole ring carbons .
- Mass spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How is the in vitro anticancer activity of this compound evaluated, and what models are used?
- Cell lines : MCF-7 (breast cancer) and A549 (lung cancer) are standard models for cytotoxicity screening .
- Assay protocols :
- MTT assay : Measures cell viability via IC values after 48–72 hours of exposure .
- Selectivity testing : NIH3T3 (non-cancer fibroblast) cells assess compound specificity .
- Positive controls (e.g., cisplatin) validate assay reliability .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with varying substituents on the thiadiazole ring?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst use : Potassium carbonate or sodium hydride improves nucleophilic substitution efficiency .
- Temperature control : Reflux conditions (~80–100°C) balance reaction rate and side-product minimization .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocyclic systems .
Q. How should researchers address discrepancies in reported IC50_{50}50 values across studies?
- Standardize protocols : Ensure consistent cell passage numbers, incubation times, and serum concentrations .
- Validate purity : HPLC or LC-MS confirms compound integrity, as impurities can skew bioactivity .
- Cross-lab validation : Compare results using shared reference compounds (e.g., cisplatin) to identify methodological biases .
Q. What role does X-ray crystallography play in confirming the compound’s structure and binding mechanisms?
- Single-crystal X-ray diffraction resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in the thiadiazole ring) .
- Docking studies : Predict binding modes with targets like aromatase or tubulin using software (AutoDock, Schrödinger) .
- Electron density maps : Identify pharmacophoric features critical for activity (e.g., methoxy group orientation) .
Q. What strategies improve aqueous solubility for in vivo pharmacological testing?
Q. How are structure-activity relationships (SAR) established for thiadiazole derivatives in anticancer research?
- Substituent variation : Compare analogs with ethyl, methyl, or aryl groups at the 5-position of the thiadiazole ring to assess cytotoxicity trends .
- Bioisosteric replacement : Replace the methoxy group with ethoxy or halogen atoms to modulate lipophilicity and target engagement .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
